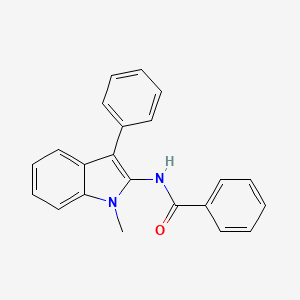

N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide

Description

Properties

CAS No. |

55875-18-8 |

|---|---|

Molecular Formula |

C22H18N2O |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(1-methyl-3-phenylindol-2-yl)benzamide |

InChI |

InChI=1S/C22H18N2O/c1-24-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(24)23-22(25)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,25) |

InChI Key |

FOOBGINUBYBOAI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide and related compounds:

Key Observations:

Substituent Effects on Bioactivity: The chloro-substituted derivative (3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide) exhibits cytotoxic activity, likely due to enhanced electron-withdrawing effects and lipophilicity compared to the non-halogenated target compound . The dimethoxy group in Rip-B increases solubility in polar solvents, whereas the hydrophobic indole-phenyl system in the target compound may favor membrane permeability .

Role of the Indole Core :

- Indole derivatives with substitutions at the 2-position (e.g., the target compound) often exhibit distinct electronic properties compared to those substituted at the 3-position (e.g., 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide). This positional isomerism can alter binding affinities in biological targets .

Synthetic Accessibility :

- Compounds with simpler backbones (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are synthesized in higher yields (~80%) compared to indole-containing derivatives, which require multi-step protocols .

Biological Activity

N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antiviral research. This article provides a detailed overview of its biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound features an indole core substituted with a methyl group and a phenyl ring, linked to a benzamide moiety. This structure is significant for its interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in LPS-stimulated cells. For instance, one study demonstrated that certain derivatives significantly reduced IL-6 and IL-8 release by up to 77% and 72%, respectively, suggesting a promising avenue for treating inflammatory diseases .

2. Anticancer Activity

This compound and its analogs have been evaluated for their potential as anticancer agents. A series of benzamide derivatives were synthesized and tested for histone deacetylase (HDAC) inhibitory activity, which is crucial in cancer biology as HDAC inhibitors can reactivate silenced tumor suppressor genes . The structure–activity relationship (SAR) studies revealed that modifications in the phenyl ring significantly influenced their anticancer efficacy.

3. Antiviral Activity

The antiviral potential of similar compounds has also been explored. For example, certain benzamide derivatives were tested against SARS-CoV-2, showing notable antiviral activity with effective concentrations comparable to established antiviral drugs . This suggests that this compound may possess similar properties worth investigating.

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. The following table summarizes key findings from SAR studies:

| Compound Variation | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Base Compound | Anti-inflammatory | 5 μM | Significant reduction in IL-6/IL-8 levels |

| Methyl Substituent | Anticancer | 2.16 | Effective HDAC inhibition |

| Phenyl Variants | Antiviral | 1.1 | Comparable to remdesivir |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study involving the administration of this compound in a murine model demonstrated its ability to reduce lung inflammation markers significantly. The compound inhibited inducible nitric oxide synthase (iNOS), thereby mitigating tissue damage during acute lung injury (ALI) .

Case Study 2: Anticancer Potential

In vitro assays on various cancer cell lines showed that derivatives of this compound induced apoptosis and cell cycle arrest, highlighting its potential as an anticancer therapeutic agent .

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide, and how should data be interpreted?

- Methodology :

- IR Spectroscopy : Compare absorption bands to confirm functional groups. For example, the presence of amide C=O stretches (~1650–1680 cm⁻¹) and indole N–H stretches (~3350 cm⁻¹) can validate the core structure .

- 1H NMR : Analyze aromatic proton splitting patterns (e.g., indole H-3 and phenyl substituents) and methyl group singlet integration (e.g., N–CH₃ at δ ~3.5 ppm). Coupling constants can resolve substituent positions on the indole ring .

- Validation : Cross-reference observed peaks with synthesized analogs (e.g., N-(1-ethyl-2-formyl-1H-indol-3-yl)benzamide) to identify deviations caused by methyl/phenyl substitutions .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and light, which may degrade amide bonds .

- Safety Protocols : Use fume hoods during synthesis. While no specific GHS hazards are reported for this compound, general precautions for aromatic/heterocyclic amines (e.g., gloves, lab coats) are advised .

Q. What synthetic routes are effective for preparing the indole core of this compound?

- Pd-Catalyzed Amidation : Adapt methods from pyridoindole synthesis, using Pd(OAc)₂/XPhos catalysts for C–N bond formation between benzamide and methyl-substituted indole precursors .

- Cyclization Strategies : Optimize conditions (e.g., solvent: DMF, 110°C) for intramolecular cyclization to form the indole ring. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Questions

Q. How can computational methods predict the biological activity of this compound analogs?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like histone deacetylases (HDACs) or viral proteases. Focus on the benzamide moiety’s hydrogen-bonding potential and indole’s π-π stacking .

- QSAR Modeling : Train models using bioactivity data from structurally related compounds (e.g., pyrimidoindoles) to correlate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ values .

Q. What advanced structural elucidation techniques resolve crystallographic ambiguities in this compound?

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., CHCl₃/hexane). Refine structures using SHELXL, leveraging high-resolution data (<1.0 Å) to resolve disorder in the phenyl ring .

- Twinned Data Refinement : For challenging crystals, apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

Q. How can derivatization of the benzamide group enhance selectivity in enzyme inhibition assays?

- Functionalization Strategies :

- Introduce electron-withdrawing groups (e.g., –NO₂ at the benzamide para position) to improve binding to hydrophobic enzyme pockets .

- Replace methyl with bulkier substituents (e.g., isopropyl) to reduce off-target effects, guided by steric maps from molecular dynamics simulations .

- Biological Validation : Test derivatives against kinase panels (e.g., EGFR, Bcr-Abl) using fluorescence polarization assays .

Q. What analytical workflows address contradictions in reaction yield data during scale-up?

- DoE Optimization : Use factorial design (e.g., Minitab) to evaluate variables: catalyst loading (5–10 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF). Prioritize interactions affecting indole ring stability .

- HPLC-MS Purity Checks : Monitor byproducts (e.g., de-methylated indole) using C18 columns (gradient: 10–90% acetonitrile in H₂O + 0.1% formic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.